

Application Notes and Protocols: Ampk-IN-6 In Vitro Kinase Assay

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Compound of Interest

Compound Name: Ampk-IN-6

Cat. No.: B15621293

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Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] It is activated in response to stresses that deplete cellular ATP levels, such as low glucose, hypoxia, and ischemia.[1][2] As a master regulator of cellular energy homeostasis, AMPK activation promotes ATP-producing pathways like fatty acid oxidation and glycolysis while inhibiting ATP-consuming processes such as protein and lipid synthesis.[2][3][4] Due to its critical role in metabolic regulation, AMPK is a significant therapeutic target for metabolic diseases, including type II diabetes, obesity, and cancer.[2][5] **Ampk-IN-6** is an investigational inhibitor of AMPK, and this document provides a detailed protocol for its characterization using an in vitro kinase assay.

Principle of the Assay

The in vitro kinase assay for **Ampk-IN-6** is a biochemical assay designed to measure the enzymatic activity of AMPK and the inhibitory effect of the compound. The fundamental principle involves quantifying the phosphorylation of a specific substrate by the AMPK enzyme in the presence of ATP. The inhibitory potential of **Ampk-IN-6** is determined by its ability to reduce this kinase activity in a dose-dependent manner. Common detection methods include luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, or fluorescence-based methods.

Data Presentation

The inhibitory activity of **Ampk-IN-6** is typically quantified as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes hypothetical IC₅₀ values for **Ampk-IN-6** against different AMPK isoforms.

Target Kinase	IC ₅₀ (nM)
AMPK (α 1/ β 1/ γ 1)	45
AMPK (α 2/ β 1/ γ 1)	62

Experimental Protocol: In Vitro Kinase Assay for Ampk-IN-6

This protocol outlines a common method for determining the IC₅₀ value of **Ampk-IN-6** using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials and Reagents:

- Enzyme: Recombinant human AMPK (e.g., α 1/ β 1/ γ 1 complex)
- Substrate: Synthetic peptide substrate for AMPK (e.g., AMARA peptide)
- Inhibitor: **Ampk-IN-6**, serially diluted in DMSO
- ATP: Adenosine 5'-triphosphate
- Kinase Assay Buffer: Buffer containing components like Tris-HCl, MgCl₂, and DTT
- Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar)
- Microplates: White, opaque 96-well or 384-well plates
- Plate Reader: Luminometer

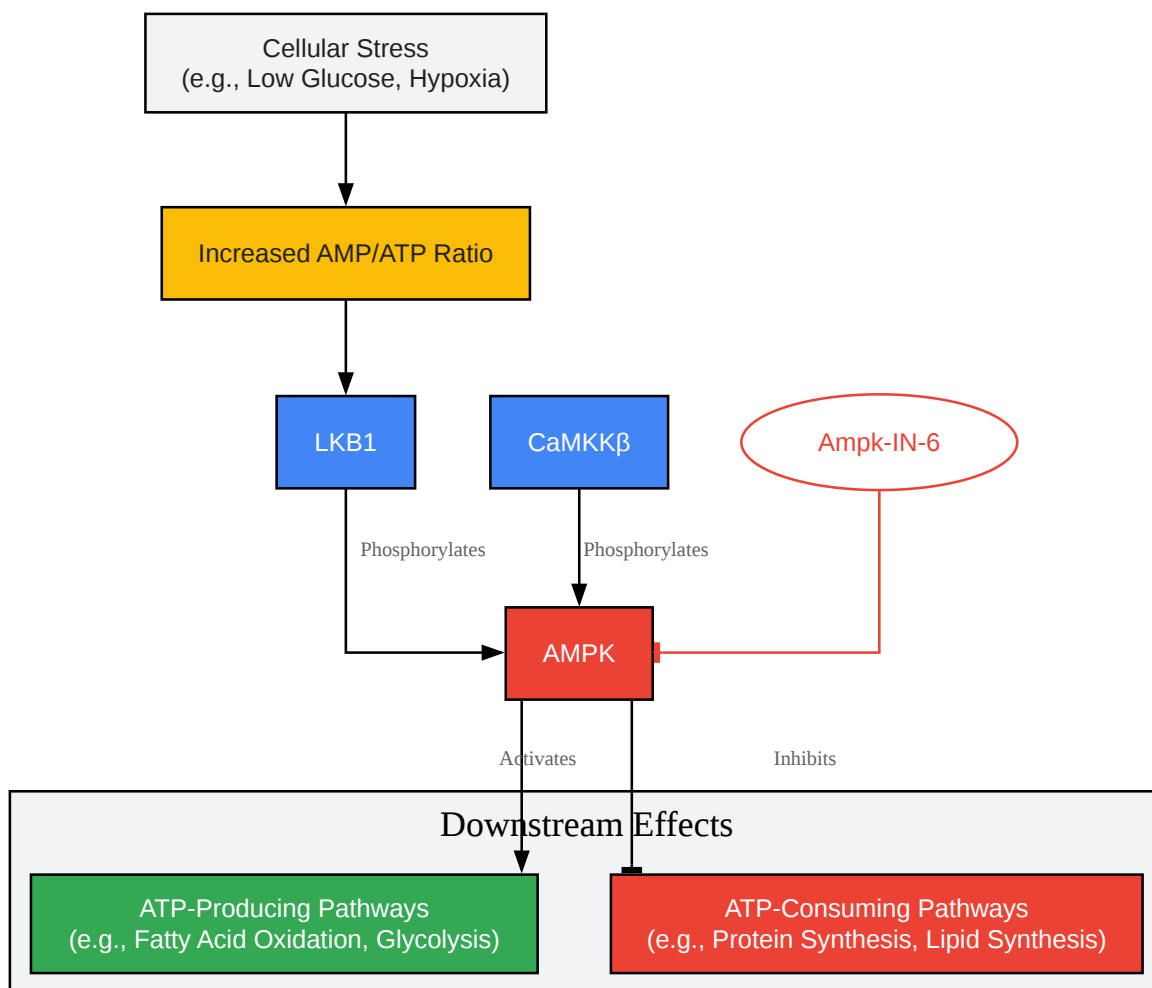
Procedure:

- **Compound Preparation:** Prepare a series of dilutions of **Ampk-IN-6** in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold dilutions.
- **Master Mix Preparation:** Prepare a master mix containing the kinase assay buffer, substrate, and ATP.
- **Kinase Reaction Setup:**
 - Add a small volume (e.g., 1 μ L) of the serially diluted **Ampk-IN-6** or vehicle control (DMSO) to the wells of the microplate.
 - Add the recombinant AMPK enzyme to each well.
 - Initiate the kinase reaction by adding the master mix containing the substrate and ATP.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
- **Detection:**
 - Stop the kinase reaction and measure the amount of ADP produced. For the ADP-Glo™ assay, this involves two steps:
 - Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence signal using a plate reader.
- **Data Analysis:**
 - The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
 - Plot the kinase activity against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

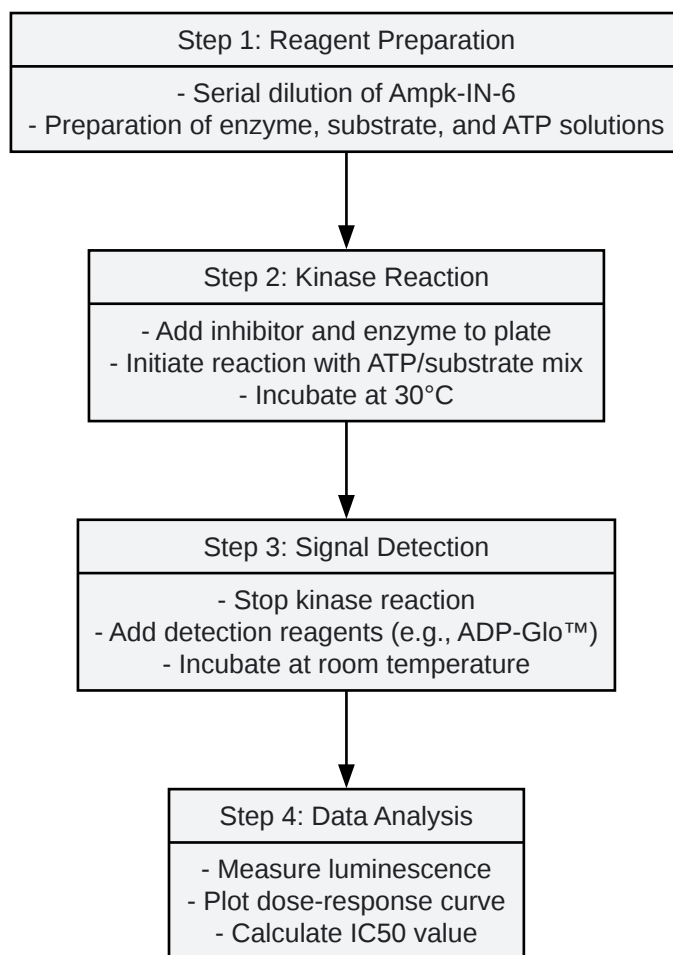
AMPK Signaling Pathway



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Caption: AMPK Signaling Pathway and Inhibition by **Ampk-IN-6**.

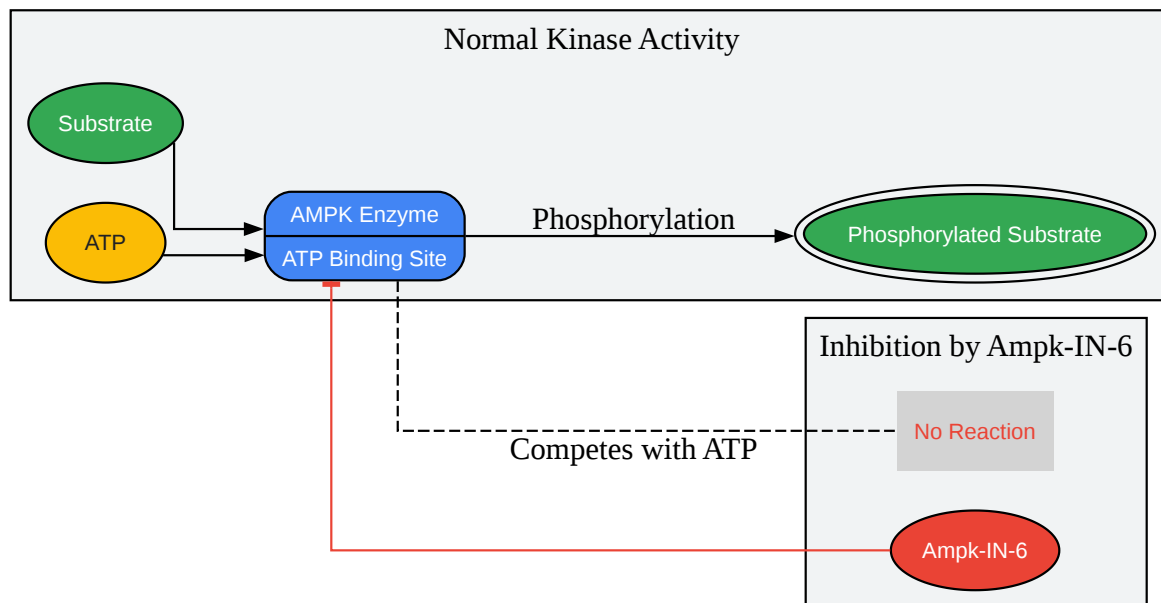
Experimental Workflow



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Caption: General Experimental Workflow for an In Vitro Kinase Assay.

Logical Relationship of Ampk-IN-6 Inhibition



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